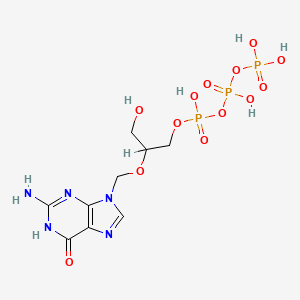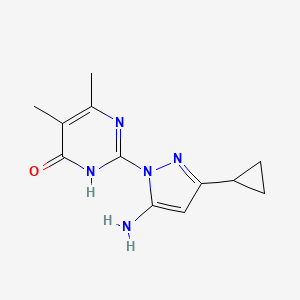
Ácido 3-(4-cianofenil)aminocarbonilfenilborónico
Descripción general
Descripción
3-(4-Cyanophenyl)aminocarbonylphenylboronic acid, also known as CPCB, is a boronic acid derivative . It has the molecular formula C14H11BN2O3 and a molecular weight of 266.1 g/mol . This compound is used for proteomics research .
Synthesis Analysis
The synthesis of CPCB could potentially involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The Suzuki-Miyaura coupling reaction, which uses organoboron reagents, could also be a part of the synthesis process .Molecular Structure Analysis
The molecular structure of CPCB is represented by the formula C14H11BN2O3 . The PubChem CID for this compound is 44119548 .Chemical Reactions Analysis
CPCB is involved in various chemical reactions. For instance, it is used as a reactant in the synthesis of a variety of inhibitors . It is also used in Suzuki-Miyaura reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .Physical And Chemical Properties Analysis
CPCB has a molecular weight of 266.1 g/mol . It is advised to store this compound at room temperature .Mecanismo De Acción
The mechanism of action of 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid is based on its ability to form boronate esters. These boronate esters are formed when the compound reacts with a carboxylic acid. These boronate esters are then able to react with various compounds, such as amines and alcohols, to form various compounds. Additionally, the boronate esters can also react with other compounds, such as cyclic ethers and boronic esters, to form various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid are not fully understood. However, it has been shown to have some effects on the metabolism of various compounds, such as proteins and carbohydrates. Additionally, it has been shown to have some effects on the transport of various compounds, such as amino acids and sugars. Furthermore, it has been shown to have some effects on the production of various compounds, such as hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid in lab experiments include its low cost, its ability to react with various compounds, and its ability to form boronate esters. The limitations of using this compound in lab experiments include its instability in the presence of light and heat, its potential to react with other compounds, and its potential to form toxic compounds.
Direcciones Futuras
The future directions for 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid include further research into its biochemical and physiological effects, further research into its potential applications in biochemistry, medicinal chemistry, and biotechnology, and further research into its potential uses as a catalyst for the synthesis of various compounds. Additionally, further research into its potential applications in drug design, drug delivery, and drug metabolism is also needed. Finally, further research into its potential applications in the fields of nanotechnology, materials science, and green chemistry is also needed.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
Este compuesto se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Se utiliza para la identificación y cuantificación de proteínas, la comprensión de sus interacciones y la determinación de sus redes y vías funcionales .
Propiedades
IUPAC Name |
[3-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BN2O3/c16-9-10-4-6-13(7-5-10)17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWVOWXKMQNJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657282 | |
| Record name | {3-[(4-Cyanophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-36-1 | |
| Record name | B-[3-[[(4-Cyanophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Cyanophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Cyanophenyl)aminocarbonyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)


![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)


![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)




